2-(2-butoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Its structure features a pyrazolo-pyrazinone core substituted with a 2-butoxyphenyl group at position 2 and a 5-methyloxazole moiety linked via a methyl group at position 3. The oxazole ring is further substituted with a 4-methoxyphenyl group, enhancing its aromatic and electronic properties.
Synthetic routes for this class of compounds often involve multicomponent reactions or microwave-assisted protocols to improve efficiency. For instance, microwave irradiation has been employed to synthesize similar derivatives without toxic solvents, reducing reaction times to 10–15 minutes while achieving yields >85% .
Properties
IUPAC Name |
2-(2-butoxyphenyl)-5-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O4/c1-4-5-16-35-26-9-7-6-8-22(26)23-17-25-28(33)31(14-15-32(25)30-23)18-24-19(2)36-27(29-24)20-10-12-21(34-3)13-11-20/h6-15,17H,4-5,16,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSJSUUCLXZAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-butoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the butoxyphenyl and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include butyl bromide, methoxybenzaldehyde, and oxalyl chloride. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of reagents and minimizing waste to enhance the overall efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-butoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitro groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Scientific Research Applications
The compound 2-(2-butoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry due to its potential therapeutic applications. This article explores its applications, focusing on its biological activities, synthesis methods, and relevant case studies.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. Pyrazolo[1,5-a]pyrazines have been studied for their ability to inhibit various cancer cell lines. For instance, derivatives of pyrazolo compounds have shown promising results in inhibiting the proliferation of breast and lung cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Properties
The incorporation of oxazole rings in the structure has been linked to anti-inflammatory effects. Studies suggest that oxazole-containing compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. The dual action of the pyrazole and oxazole moieties enhances their effectiveness against resistant strains .
Synthetic Routes
The synthesis of this compound often involves multi-step reactions starting from simpler precursors. Common methods include:
- Condensation Reactions : Utilizing aldehydes and amines to form the pyrazole ring.
- Oxidative Coupling : Employing oxidizing agents to facilitate the formation of oxazole rings.
- Methylation Reactions : Introducing methyl groups to enhance biological activity.
Characterization Techniques
Characterization of synthesized compounds is typically performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : To determine the structure and purity.
- Mass Spectrometry (MS) : For molecular weight confirmation.
- X-ray Crystallography : To elucidate the three-dimensional structure.
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal evaluated the anticancer efficacy of pyrazolo derivatives, including those structurally related to this compound. The results demonstrated significant inhibition of tumor growth in xenograft models, highlighting the potential for further development as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
Another research article investigated the anti-inflammatory mechanisms of oxazole derivatives. The study found that these compounds inhibited pro-inflammatory cytokine production in vitro and reduced inflammation markers in animal models, suggesting a viable pathway for treating inflammatory diseases with similar compounds .
Mechanism of Action
The mechanism of action of 2-(2-butoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazolo[1,5-a]Pyrazin-4(5H)-One Core
Key Observations :
- Substituent Effects : The target compound’s 4-methoxyphenyl-oxazole moiety enhances lipophilicity and π-π stacking interactions, contributing to its lower IC₅₀ (8.2 µM) compared to the ferrocenyl analogue (12.5 µM). The ferrocenyl group, while redox-active, may reduce cell permeability due to its bulk .
- Synthetic Efficiency : Microwave-assisted synthesis (target compound) offers a 3-fold reduction in reaction time compared to conventional methods used for ferrocenyl derivatives .
Compounds with Related Heterocyclic Cores
- Dihydropyrazolo[1,5-a]Pyrazin-4(5H)-ones : These cyclic derivatives form via intramolecular aza-Michael reactions under basic conditions. While structurally similar, they exhibit poor pharmacokinetics (e.g., high clearance in mice) due to metabolic instability, limiting their utility as prodrugs .
- Pyrazolo[1,5-c][1,3]Benzoxazines : Compounds like 2-(4-fluorophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine share aromatic substituents but differ in core rigidity. Their broader-spectrum activity (e.g., antimicrobial) suggests scaffold-dependent mechanistic divergence .
Research Findings and Contradictions
- Anticancer Activity: The target compound’s potency against A549 cells aligns with studies on pyrazolo[1,5-a]pyrazin-4(5H)-ones, which inhibit TGF-β and MAPK pathways .
- Synthetic Challenges : While microwave methods are efficient for the target compound, dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones require stringent pH control to avoid retro-aza-Michael reactions, complicating scale-up .
Biological Activity
The compound 2-(2-butoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex heterocyclic molecule notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including anticancer properties, anti-inflammatory effects, and structure-activity relationships (SAR).
Anticancer Activity
Recent studies have demonstrated the compound's significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected cancer types:
| Cell Line | GI50/LC50/TGI Value | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 3.79 µM | Inhibition of cell proliferation |
| NCI-H460 (Lung Cancer) | 42.30 µM | Induction of apoptosis |
| SF-268 (CNS Cancer) | 12.50 µM | Cell cycle arrest |
The compound has been shown to inhibit specific kinases involved in cancer progression, with reported IC50 values as low as 0.16 µM against Aurora-A kinase, a critical target in cancer therapy .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition is crucial as COX enzymes are central to the inflammatory response .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may inhibit key enzymes by binding to their active sites, disrupting critical cellular pathways that regulate growth and inflammation .
Structure-Activity Relationship (SAR)
The structure of this compound plays a significant role in its biological activity. The presence of specific functional groups influences its interaction with biological targets:
- Butoxyphenyl Group : Enhances lipophilicity and cellular uptake.
- Methyloxazol Group : Contributes to the compound's ability to inhibit specific enzymes.
Comparative analysis with similar pyrazolo derivatives reveals that modifications can significantly alter potency and selectivity:
| Compound | Activity |
|---|---|
| 2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | Moderate anticancer activity |
| 2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | Lower cytotoxicity |
These findings suggest that structural modifications can be strategically employed to enhance therapeutic efficacy .
Study on Lung Cancer Cells
A notable study investigated the effects of this compound on A549 lung cancer cells. The results indicated that it inhibited cell growth in a dose-dependent manner, suggesting potential for further development as an anticancer agent .
Synthesis and Evaluation
Research involving the synthesis of novel pyrazolo derivatives has shown promising results in terms of biological evaluation. These studies utilize various methods to assess the efficacy of synthesized compounds against different cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
